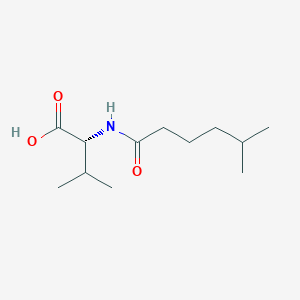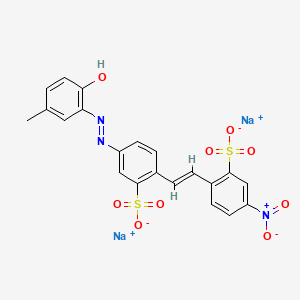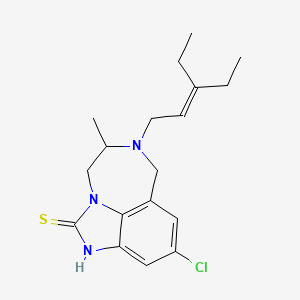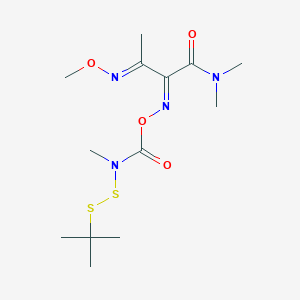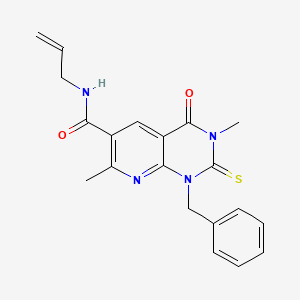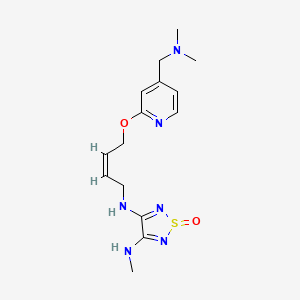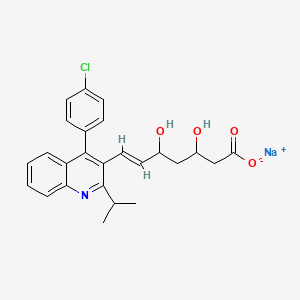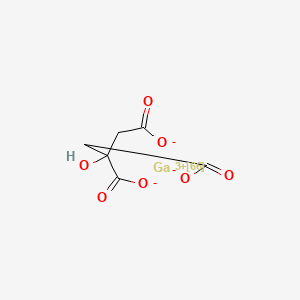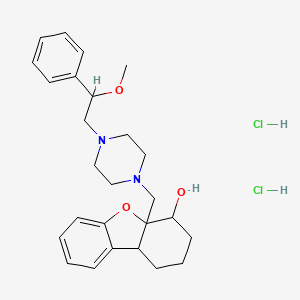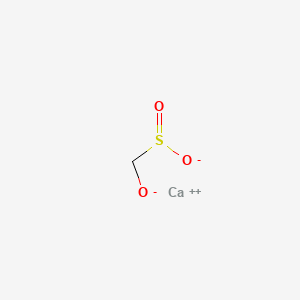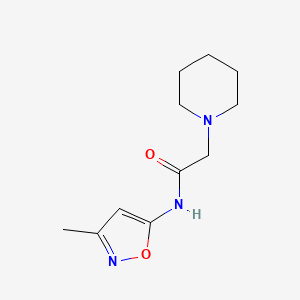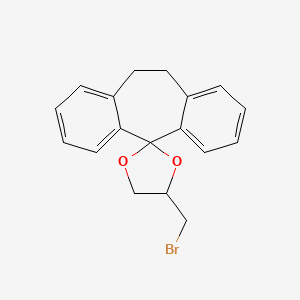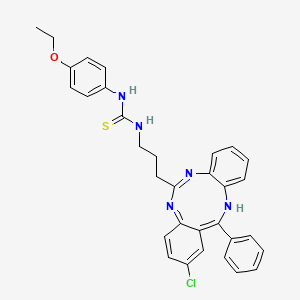
Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N'-(4-ethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N’-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, holds potential for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N’-(4-ethoxyphenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo(d,h)(1,3,6)triazonin core, followed by the introduction of the 2-chloro-13-phenyl group. The final steps involve the attachment of the propyl and ethoxyphenyl groups under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N’-(4-ethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: A simpler analog with diverse applications in chemistry and biology.
N-Phenylthiourea: Known for its use in genetic research and as a reagent in organic synthesis.
N,N’-Disubstituted Thioureas: A class of compounds with varying biological and chemical properties.
Uniqueness
Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N’-(4-ethoxyphenyl)- stands out due to its complex structure and potential for unique interactions with biological targets. Its specific substituents may confer distinct properties and applications compared to simpler thioureas.
Propriétés
Numéro CAS |
103687-05-4 |
|---|---|
Formule moléculaire |
C32H30ClN5OS |
Poids moléculaire |
568.1 g/mol |
Nom IUPAC |
1-[3-(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)propyl]-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C32H30ClN5OS/c1-2-39-25-17-15-24(16-18-25)35-32(40)34-20-8-13-30-36-27-19-14-23(33)21-26(27)31(22-9-4-3-5-10-22)38-29-12-7-6-11-28(29)37-30/h3-7,9-12,14-19,21,38H,2,8,13,20H2,1H3,(H2,34,35,40) |
Clé InChI |
DPCFNVJQOUVWHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=S)NCCCC2=NC3=CC=CC=C3NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



